6-Adamantan-1-yl-4-(4-methoxy-phenyl)-3,4-dihydro-1H-pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is a heterocyclic compound that features a unique combination of adamantyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE typically involves multi-step organic reactions. One common method includes the condensation of 1-adamantylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired pyrimidinethione compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s overall activity. The thione group can act as a nucleophile, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-ADAMANTYL)-4-(4-HYDROXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE
- 6-(1-ADAMANTYL)-4-(4-CHLOROPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE
Uniqueness
6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C21H26N2OS |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-4-(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C21H26N2OS/c1-24-17-4-2-16(3-5-17)18-9-19(23-20(25)22-18)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,9,13-15,18H,6-8,10-12H2,1H3,(H2,22,23,25) |
InChI Key |
TUPASQKQKKXVLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.